Strategic Applications of Fmoc-N-Me-Gln-OH in Advanced Peptide Engineering
Strategic Applications of Fmoc-N-Me-Gln-OH in Advanced Peptide Engineering
Executive Summary
The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug discovery. Fmoc-N-Me-Gln-OH (and its practically applied side-chain protected derivative, Fmoc-N-Me-Gln(Trt)-OH ) serves as a highly specialized building block in Solid-Phase Peptide Synthesis (SPPS). By introducing an N-methylated glutamine residue, researchers can precisely engineer a peptide's pharmacokinetic profile, conformational topology, and target binding affinity.
This technical guide explores the mechanistic rationale behind utilizing Fmoc-N-Me-Gln-OH, details its applications in natural product synthesis and amyloid-aggregation inhibition, and provides field-validated protocols for overcoming the steric challenges associated with N-methylated peptide synthesis.
The Mechanistic Rationale for N-Methylation
The simple substitution of a backbone amide proton with a methyl group (-CH₃) fundamentally alters the physicochemical properties of a peptide[1]. Fmoc-N-Me-Gln-OH is utilized specifically when a glutamine side chain is required for target interaction, but the peptide backbone requires structural modification.
Proteolytic Stability and Pharmacokinetics
Endogenous proteases recognize the standard geometry and hydrogen-bonding capabilities of the peptide backbone. N-methylation introduces severe steric hindrance and eliminates the amide proton, rendering the adjacent peptide bond highly resistant to enzymatic cleavage[2][3]. This modification dramatically extends the in vivo half-life of peptide therapeutics and enhances intestinal permeability by increasing overall lipophilicity[3][4].
Conformational Control and β-Sheet Breaking
Standard peptide bonds overwhelmingly favor the trans conformation. However, the steric bulk of the N-methyl group reduces the energy difference between the cis and trans states, frequently inducing cis-amide bond formation[3]. This is strategically used to:
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Promote Turn Structures: Forcing the peptide into bioactive hairpin or β-turn conformations.
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Disrupt Interchain Aggregation: By removing a hydrogen-bond donor, N-methylated residues act as "β-sheet breakers." This prevents peptides from self-assembling into insoluble amyloid fibrils, significantly improving solubility[3].
Chemical Properties and Structural Data
In practical SPPS, the trityl-protected variant Fmoc-N-Me-Gln(Trt)-OH is utilized to prevent the glutamine side-chain carboxamide from undergoing dehydration (forming a nitrile) or unwanted lactamization during coupling cycles[5][6].
Table 1: Chemical Properties of N-Methylated Glutamine Building Blocks
| Property | Fmoc-N-Me-Gln-OH | Fmoc-N-Me-Gln(Trt)-OH |
| CAS Number | 910056-51-8 | 1632075-13-8[5] |
| Molecular Formula | C₂₁H₂₂N₂O₅ | C₄₀H₃₆N₂O₅[7] |
| Molecular Weight | 382.41 g/mol [8] | 624.72 g/mol [7] |
| Side-Chain Protection | None | Trityl (Trt)[9] |
| Primary Application | Solution-phase synthesis | Solid-Phase Peptide Synthesis (SPPS)[5] |
| Physical Form | Solid/Liquid[10] | Solid[6] |
Advanced Applications in Drug Development
Inhibitors of Polyglutamine (PolyQ) Aggregation
Huntington's disease and other polyglutamine disorders are driven by the expansion of glutamine repeats, which self-assemble into toxic, β-sheet-rich amyloid fibrils. Fmoc-N-Me-Gln-OH is critical in synthesizing chaperone-like peptide inhibitors[11].
When N-methylated glutamine residues are incorporated into a polyQ sequence, the resulting peptide binds to the growing pathogenic fibril. However, because the N-methyl group lacks an amide proton, it cannot participate in the continuous hydrogen-bonding network required for fibril elongation. This steric clash terminates the aggregation process, acting as a molecular "cap"[11].
Mechanism of N-methylated glutamine peptides disrupting polyglutamine aggregation.
Synthesis of Marine Natural Products
Fmoc-N-Me-Gln(Trt)-OH is a vital building block in the total synthesis of complex marine-derived cyclic depsipeptides. For example, it was utilized in the first total synthesis of polydiscamides B, C, and D[5], as well as in synthesizing the cyclic heptapeptide core of Callipeltin A[12]. These cyclic peptides often feature N-methylated residues to enforce the rigid macrocyclic conformation required for their potent antiviral and antitumor bioactivities.
Neuropeptide Y Receptor Modulators
N-methylated glutamine has been substituted into cyclic Peptide Tyrosine Tyrosine (PYY) analogs to modulate Neuropeptide Y receptors[13]. This substitution fine-tunes the receptor binding pocket fit while simultaneously shielding the peptide from rapid degradation in plasma, a critical requirement for developing viable metabolic disease therapeutics[13][14].
Methodology: Optimized SPPS Protocols
The incorporation of Fmoc-N-Me-Gln(Trt)-OH introduces two distinct synthetic challenges:
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Coupling the N-Me-Gln residue: The secondary amine of the resin-bound peptide can be sluggish to react with the bulky Fmoc-N-Me-Gln(Trt)-OH.
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Coupling onto the N-Me-Gln residue: This is notoriously difficult. The N-terminal secondary amine of the newly incorporated N-Me-Gln is highly sterically hindered, often leading to incomplete couplings and deletion sequences[3][4].
Protocol A: Coupling Fmoc-N-Me-Gln(Trt)-OH to the Peptidyl-Resin
To ensure complete acylation, microwave-assisted synthesis using DIC/Oxyma is highly recommended[13][15].
Step-by-Step Methodology:
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Deprotection: Treat the resin with 20% piperidine in DMF for 1.5 minutes at 90°C (microwave) to remove the N-terminal Fmoc group[15]. Wash extensively with DMF.
-
Activation: Dissolve 5 equivalents (relative to resin loading) of Fmoc-N-Me-Gln(Trt)-OH and 5 equivalents of Oxyma Pure in DMF. Add 5 equivalents of N,N'-Diisopropylcarbodiimide (DIC).
-
Coupling: Add the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 90°C for 4 to 5 minutes[13][15].
-
Washing: Drain and wash the resin 5 times with DMF and 3 times with DCM.
-
Capping (Optional but recommended): Treat with acetic anhydride/DIPEA to cap any unreacted amines, preventing deletion sequences.
Protocol B: The "Difficult Coupling" Onto the N-Me-Gln Residue
Standard DIC/HOBt or even DIC/Oxyma may fail to achieve complete coupling onto the sterically hindered secondary amine of the N-Me-Gln residue. Highly reactive uronium/aminium salts like HATU or COMU must be used[3][4][12].
Step-by-Step Methodology:
-
Deprotection: Remove the Fmoc group from the N-Me-Gln residue using 20% piperidine in DMF. (Note: Fmoc removal from secondary amines can sometimes be slower; a double deprotection cycle is advised).
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Activation: Dissolve 4 equivalents of the next Fmoc-Amino Acid and 3.9 equivalents of HATU in a minimal amount of DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA).
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Causality Note: Preactivation times must be kept under 1 minute to avoid racemization of the incoming amino acid, particularly if it is sensitive to epimerization[3].
-
-
Coupling: Add the mixture to the resin. React at room temperature for 2 to 4 hours, or use microwave assistance (75°C for 10 minutes).
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Alternative for contiguous N-methylations: If coupling another N-methyl amino acid onto the N-Me-Gln, the triphosgene coupling method or COMU activation is required to overcome the extreme steric clash[3][4].
SPPS workflow for incorporating Fmoc-N-Me-Gln-OH and handling steric hindrance.
Analytical Validation
Successful incorporation of Fmoc-N-Me-Gln-OH must be rigorously validated, as deletion sequences (missing the subsequent amino acid) are common.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The addition of the N-methyl group adds exactly 14.01565 Da to the standard glutamine residue mass[2]. Following TFA cleavage (which removes the Trt group), the crude peptide should be analyzed via high-resolution LC-MS to confirm the precise mass shift and assess the presence of deletion impurities.
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NMR Spectroscopy: 2D NMR (such as ROESY or NOESY) can be used to confirm the cis/trans ratio of the peptide bond preceding the N-Me-Gln residue, providing critical structural data on the conformational impact of the methylation[1][2].
Conclusion
Fmoc-N-Me-Gln-OH is far more than a simple structural variant; it is a powerful tool for peptide engineers. By strategically replacing a single hydrogen atom with a methyl group, researchers can rescue peptides from rapid proteolytic degradation, force them into bioactive conformations, and disrupt pathogenic amyloid aggregation. While its incorporation demands optimized, high-efficiency coupling protocols, the resulting pharmacokinetic and pharmacodynamic benefits make it indispensable in modern peptide drug discovery.
References
-
Sigma-Aldrich. "Fmoc-N-Me-Gln-OH | 910056-51-8". Available at:[Link]
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ResearchGate. "N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity". Available at:[Link]
-
National Institutes of Health (PMC). "Chaperone-like N-methyl Peptide Inhibitors of Polyglutamine Aggregation". Available at:[Link]
-
Shanghai Galedo Biotechnology Co., Ltd. "Fmoc-N-Me-Gln(Trt)-OH". Available at:[Link]
-
PubChem. "Fmoc-N-Me-Gln-OH | C21H22N2O5 | CID 16079354". Available at:[Link]
-
Springer Nature Experiments. "Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings". Available at:[Link]
-
Google Patents. "United States Patent: Synthesis of Resin-Bound C-Terminal Amide Peptide". Available at:[Link]
- Google Patents. "JP2020510606A - Antibody-bound cyclic peptide tyrosine tyrosine compounds as modulators of neuropeptide Y receptors".
-
RSC Publishing. "Synthesis of the cyclic heptapeptide core of callipeltin A". Available at:[Link]
- Google Patents. "CA3041672A1 - Cyclic peptide tyrosine tyrosine compounds as modulators of neuropeptide y receptors".
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 5. FMoc-N-Me-Gln(Trt)-OH | 1632075-13-8 [chemicalbook.com]
- 6. Fmoc-N-Me-Gln(Trt)-OH | 1632075-13-8 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. Fmoc-N-Me-Gln-OH | C21H22N2O5 | CID 16079354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. FMOC-N-ME-GLN(TRT)-OH 97% | CAS: 1632075-13-8 | AChemBlock [achemblock.com]
- 10. Fmoc-N-Me-Gln-OH | CymitQuimica [cymitquimica.com]
- 11. Chaperone-like N-methyl Peptide Inhibitors of Polyglutamine Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of the cyclic heptapeptide core of callipeltin A - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO01120D [pubs.rsc.org]
- 13. CA3041672A1 - Cyclic peptide tyrosine tyrosine compounds as modulators of neuropeptide y receptors - Google Patents [patents.google.com]
- 14. JP2020510606A - Antibody-bound cyclic peptide tyrosine tyrosine compounds as modulators of neuropeptide Y receptors - Google Patents [patents.google.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
